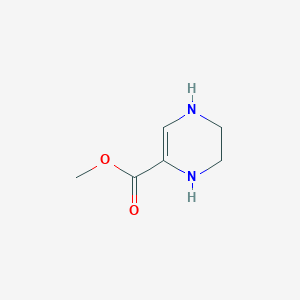
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate
概要
説明
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of tetrahydropyrazine, featuring a methoxycarbonyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diesters or ketoesters in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various tetrahydropyrazine derivatives with different substituents.
科学的研究の応用
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyrazine: The parent compound without the methoxycarbonyl group.
6-Methyl-1,2,3,4-tetrahydropyrazine: A derivative with a methyl group at the 6-position.
6-Ethoxycarbonyl-1,2,3,4-tetrahydropyrazine: A derivative with an ethoxycarbonyl group at the 6-position.
Uniqueness
Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
171504-79-3 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3 |
InChIキー |
XRDPDENMYXYTIY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNCCN1 |
正規SMILES |
COC(=O)C1=CNCCN1 |
同義語 |
Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













